2-Chloro-4-fluoro-1-isopropoxybenzene synthesis and characterization
2-Chloro-4-fluoro-1-isopropoxybenzene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluoro-1-isopropoxybenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-fluoro-1-isopropoxybenzene, a valuable halogenated aromatic ether. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the strategic selection of the synthetic pathway, focusing on the Williamson ether synthesis, and provide a detailed, field-tested experimental protocol. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper mechanistic understanding. Furthermore, a complete guide to the structural characterization of the target molecule using modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—is presented. This document is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and trustworthiness.
Introduction and Strategic Importance
2-Chloro-4-fluoro-1-isopropoxybenzene (Molecular Formula: C₉H₁₀ClFO, Molecular Weight: 188.6 g/mol ) is a substituted aromatic ether whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of chloro, fluoro, and isopropoxy groups on a benzene ring provides a unique combination of lipophilicity, metabolic stability, and specific steric and electronic properties. These features make it a valuable intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For instance, it is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[1]
This guide provides an expert-led walkthrough of a robust and efficient method for its preparation and offers a detailed analysis of the expected characterization data to confirm the identity, purity, and structure of the synthesized compound.
Synthesis: The Williamson Ether Synthesis Approach
The most logical and widely employed method for constructing the target ether linkage is the Williamson ether synthesis.[2] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (in this case, a phenoxide) on an alkyl halide.[2][3]
Retrosynthetic Analysis & Rationale
The target molecule is an unsymmetrical ether. A retrosynthetic disconnection across the ether C-O bond yields two possible precursor pairs:
-
Path A: 2-Chloro-4-fluorophenoxide and an isopropyl halide (e.g., 2-bromopropane).
-
Path B: Isopropoxide and 1,2-dichloro-4-fluorobenzene.
Path A is overwhelmingly preferred. The Williamson synthesis is most efficient when the alkylating agent is a primary or secondary halide due to the Sₙ2 mechanism's sensitivity to steric hindrance.[4] A secondary halide like 2-bromopropane is suitable for this reaction. Path B involves nucleophilic aromatic substitution (SₙAr) on an electron-rich ring, which is generally less favorable and requires harsher conditions unless the ring is strongly activated by electron-withdrawing groups.
Reaction Mechanism
The synthesis proceeds in two key steps:
-
Deprotonation: The starting material, 2-Chloro-4-fluorophenol, is treated with a suitable base (e.g., potassium carbonate) to deprotonate the acidic phenolic hydroxyl group. This generates the 2-chloro-4-fluorophenoxide anion, a potent nucleophile.
-
Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic carbon of 2-bromopropane in a concerted, backside attack, displacing the bromide leaving group to form the desired ether product, 2-Chloro-4-fluoro-1-isopropoxybenzene.[2]
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the Sₙ2 reaction.[5]
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene.
Detailed Experimental Protocol
Materials:
-
2-Chloro-4-fluorophenol (1.0 eq)[6]
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) to the mixture dropwise.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-Chloro-4-fluoro-1-isopropoxybenzene.
Characterization and Data Analysis
Confirming the identity and purity of the final product is a critical step. The following section outlines the expected results from key analytical techniques.
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization and purity assessment.
Expected Spectroscopic Data
The following table summarizes the anticipated data for 2-Chloro-4-fluoro-1-isopropoxybenzene.
| Technique | Parameter | Expected Observation & Justification |
| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.8-7.3 ppm). The substitution pattern will lead to complex splitting (doublet of doublets, etc.) due to ³J(H-H) and through-space H-F couplings.[8][9] |
| Isopropoxy CH | A septet (~4.5 ppm) due to coupling with the six methyl protons. | |
| Isopropoxy CH₃ | A doublet (~1.3 ppm) with an integration of 6H, due to coupling with the single methine proton. | |
| IR Spectroscopy | C-O-C Stretch | Strong, characteristic ether band around 1200-1250 cm⁻¹. |
| Aromatic C=C | Medium peaks in the 1450-1600 cm⁻¹ region.[10] | |
| C-H Bending (OOP) | Bands in the 800-900 cm⁻¹ region, indicative of the 1,2,4-trisubstituted benzene ring pattern.[11] | |
| C-F Stretch | Strong absorption around 1100-1200 cm⁻¹. | |
| C-Cl Stretch | Absorption in the 700-800 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 188. |
| Isotopic Pattern | A characteristic M+2 peak at m/z = 190 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[12][13] | |
| Key Fragment | A significant peak at m/z = 145, corresponding to the loss of the isopropyl group (C₃H₇, 43 Da). |
In-depth Analysis
-
¹H NMR Spectroscopy: The precise chemical shifts and coupling constants of the aromatic protons provide definitive proof of the substitution pattern. The proton ortho to the isopropoxy group will be the most shielded, while the proton between the chlorine and fluorine atoms will be the most deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum is excellent for confirming the presence of key functional groups. The appearance of a strong C-O-C ether stretch and the disappearance of the broad phenolic O-H stretch from the starting material are key indicators of a successful reaction. The fingerprint region, particularly the C-H out-of-plane bending, helps confirm the aromatic substitution pattern.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. The most crucial diagnostic feature is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which gives a predictable and easily identifiable M⁺ to M+2 intensity ratio in the mass spectrum.[12][13] Fragmentation patterns, such as the loss of the alkyl side chain, further support the proposed structure.[14]
Conclusion
This guide has detailed a reliable and efficient synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene via the Williamson ether synthesis. The rationale behind the choice of reagents and conditions has been thoroughly explained to provide a deep, mechanistic understanding for the practicing scientist. Furthermore, a comprehensive characterization protocol has been outlined, with predicted data from NMR, IR, and Mass Spectrometry, enabling unambiguous confirmation of the product's structure and purity. By following this self-validating guide, researchers can confidently prepare and verify this important chemical building block for applications in drug discovery and beyond.
References
-
Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. Retrieved from Proprep. [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from Química Organica.org. [Link]
-
Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene. Retrieved from Berkeley Learning Hub. [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]
-
Oakwood Chemical. (n.d.). 2-Chloro-4-fluoro-1-isopropoxybenzene, min 96%. Retrieved from Oakwood Chemical. [Link]
-
Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from Chemguide. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from Chem-Station. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Org. Synth. 1976, 55, 7. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 2-Chloro-4-fluorophenol | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum [chemicalbook.com]
- 10. IR Spectrum: Aromatics [quimicaorganica.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
